![molecular formula C16H23ClN2O B14168160 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Diazaspiro[55]undecan-1-yl(phenyl)methanone;hydrochloride is a compound belonging to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two piperidine rings fused at specific positionsThis compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine derivatives with appropriate reagents to form the spirocyclic core. The phenyl group and methanone moiety are then introduced through subsequent reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product .
Analyse Chemischer Reaktionen
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors.
Medicine: The compound’s potential biological activities, such as anti-inflammatory and analgesic properties, make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cell signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but contains an additional nitrogen atom.
1-oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in the spirocyclic core and is studied for its antituberculosis activity.
3,9-disubstituted-spiro[5.5]undecane: These derivatives have various substituents at positions 3 and 9, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group and methanone moiety, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H23ClN2O |
|---|---|
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI-Schlüssel |
XTPXBGNLOXUKBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C2(C1)CCNCC2)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



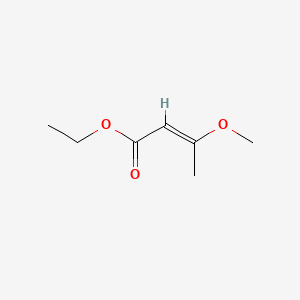
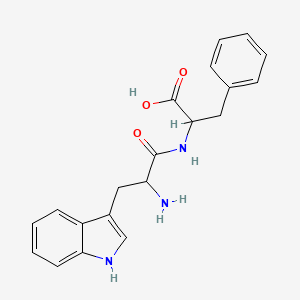
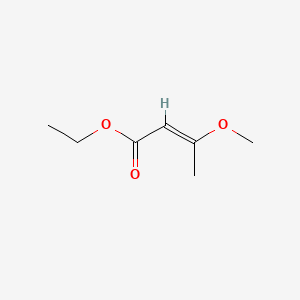
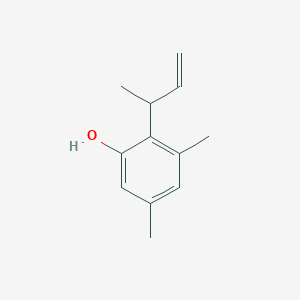

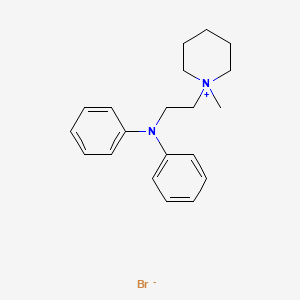
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

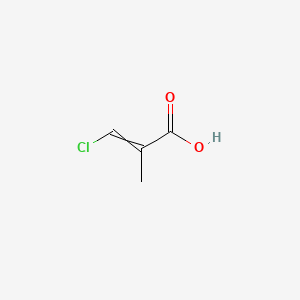
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
